

Application Note: Extraction and Quantification of Disperse Blue 102 from Textile Samples

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Compound of Interest

Compound Name: Disperse blue 102

Cat. No.: B041164

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Introduction

Disperse Blue 102 is an anthraquinone-based synthetic dye used for coloring synthetic textiles, particularly polyester.[1] Due to the potential for certain disperse dyes to cause allergic contact dermatitis and other health concerns in sensitized individuals, regulatory bodies have placed restrictions on their use in consumer products.[2][3][4] Accurate and reliable methods for the extraction and quantification of **Disperse Blue 102** from textile matrices are therefore essential for regulatory compliance, quality control, and risk assessment. This document provides detailed protocols for the extraction of **Disperse Blue 102** from textile samples and its subsequent analysis by High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Data Presentation

Quantitative performance data for the analysis of disperse dyes can vary based on the specific dye, textile matrix, instrumentation, and laboratory conditions. The tables below summarize typical performance characteristics for the methods described.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data for Disperse Dye Analysis

Parameter	Typical Value Range for Disperse Dyes	Notes
Limit of Detection (LOD)	0.02 - 1.35 ng/mL[5]	Dependent on the detector used; Mass Spectrometry (MS) is generally more sensitive than a Diode Array Detector (DAD).[5][6]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL[5][6]	The lowest concentration that can be reliably quantified.
Linearity (r^2)	> 0.99[5][6]	Determined over a defined concentration range.
Recovery	70 - 120%	Varies with the extraction efficiency from different textile types and the solvent used. Some dyes may exhibit lower recovery due to matrix effects. [5]
Repeatability (%RSD)	1.1 - 16.3%[5][6]	Indicates the precision of the method at a given concentration.

Table 2: Common Solvents for Disperse Dye Extraction from Polyester

Solvent	Temperature (°C)	Duration	Notes
Methanol (MeOH)	50 - 70[5][7]	15 - 30 min[5][7]	Often used with ultrasonication; a common choice for sample preparation.[5][8]
Dimethylformamide (DMF)	100[7][9]	30 min[7]	Found to be a more effective extraction solvent than some alcohol/water mixtures.[9]
Acetonitrile (ACN)	60[7]	60 min[7]	Can be used as a pure solvent or in a mixture with water.[7]
Chlorobenzene	100 - 138[7][10]	5 min - 6 h[7][10]	Effective but less commonly used due to its toxicity.
Dimethyl sulfoxide (DMSO)	100[7]	Up to 2 hours[7]	Used for complete discoloration of the fiber.[7]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-DAD/MS)

This protocol describes a widely used method for the sensitive and selective quantification of **Disperse Blue 102**.

1.1 Sample Preparation and Extraction

- Comminution: Cut a representative portion of the textile sample into small pieces (approx. 2-5 mm x 2-5 mm).

- Weighing: Accurately weigh approximately 1.0 g of the comminuted textile sample into a 50 mL conical flask.[5]
- Solvent Addition: Add 20 mL of methanol to the flask.[5]
- Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5] This aids in the desorption of the dye from the textile fibers.[11]
- Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.[5]
- Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[5]
- Evaporation & Reconstitution (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[7]

1.2 HPLC Instrumentation and Conditions

- System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
- Mobile Phase: Gradient elution is typically used. A common mobile phase consists of A: 50 mM Ammonium Acetate in water and B: Acetonitrile or Methanol.[7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.[7]
- DAD Wavelength: Monitor at the maximum absorbance wavelength (λ_{max}) for **Disperse Blue 102** (approximately 615 nm) and collect spectra across a wider range (e.g., 200-700 nm) for peak purity assessment.[8]

- MS Detection: If using MS, operate in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecule $[M+H]^+$.

1.3 Calibration and Quantification

- Stock Solution: Prepare a stock solution of **Disperse Blue 102** standard (e.g., 100 $\mu\text{g/mL}$) in methanol.[\[12\]](#)
- Calibration Standards: Prepare a series of working calibration standards by serial dilution of the stock solution in the mobile phase.
- Calibration Curve: Inject the calibration standards and the prepared sample extracts into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Disperse Blue 102** in the sample extracts from this curve.

Method 2: UV-Visible Spectrophotometry (Screening Method)

This method is simpler and less expensive than HPLC but is also less selective and sensitive. It is suitable for screening purposes or for samples with high dye concentrations and minimal interfering substances.

2.1 Sample Preparation

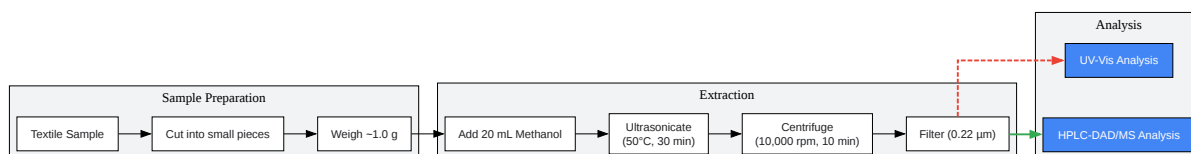
- Follow the extraction procedure as outlined in Section 1.1 (Steps 1-5).
- Dilute the resulting extract with methanol to a concentration that falls within the linear absorbance range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units).

2.2 Measurement and Quantification

- Wavelength Scan: Scan the absorbance of a standard solution of **Disperse Blue 102** in methanol across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λ_{max}).[\[6\]](#)

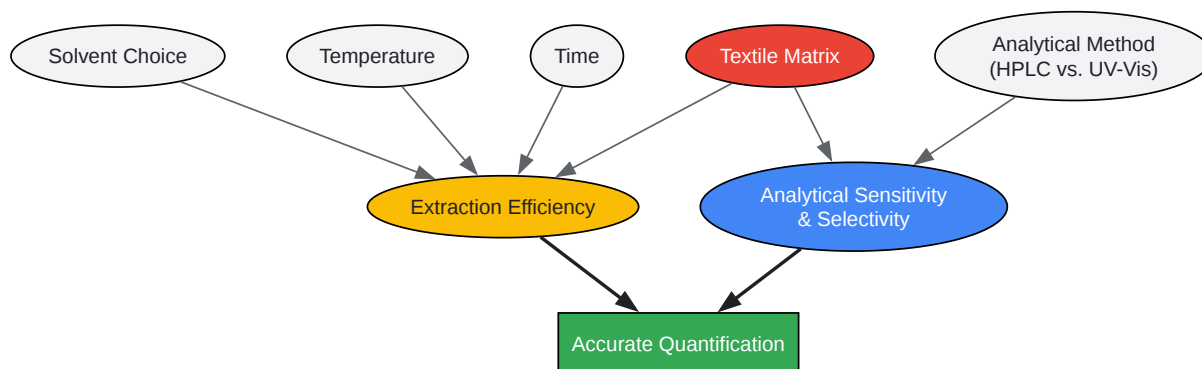
- Calibration: Prepare a series of calibration standards of **Disperse Blue 102** in methanol. Measure the absorbance of each standard at the predetermined λ_{max} .
- Sample Measurement: Measure the absorbance of the diluted sample extract at the same λ_{max} .
- Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample extract to determine its concentration from the curve.

Visualizations



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Caption: Experimental workflow for **Disperse Blue 102** extraction and analysis.



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Caption: Key factors influencing the quantification of **Disperse Blue 102**.

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